molecular formula C18H17Cl2N3O3 B12024868 N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 765276-41-3

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12024868
CAS No.: 765276-41-3
M. Wt: 394.2 g/mol
InChI Key: OCBQCDYKSYJKQH-LSHDLFTRSA-N
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Description

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the ethoxybenzamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine moiety, potentially leading to the formation of amines.

    Substitution: The benzylidene group can participate in substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide stands out due to its ethoxybenzamide group, which can enhance its solubility and bioavailability compared to similar compounds. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

765276-41-3

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-2-26-13-8-6-12(7-9-13)18(25)21-11-17(24)23-22-10-14-15(19)4-3-5-16(14)20/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

OCBQCDYKSYJKQH-LSHDLFTRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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